1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
Description
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a synthetic urea derivative featuring a pyrimidine core substituted with a 4-methylpiperidin-1-yl group and a 2-ethylphenyl urea moiety. Its structure combines a heterocyclic aromatic system with flexible alkyl and piperidine substituents, which may enhance target binding and pharmacokinetic properties. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility, often serving as kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-15-6-4-5-7-16(15)22-19(25)23-17-12-18(21-13-20-17)24-10-8-14(2)9-11-24/h4-7,12-14H,3,8-11H2,1-2H3,(H2,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQMXGRWSGNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials to form the pyrimidinyl ring. Common reagents used in this step include pyrimidine derivatives and suitable catalysts.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidinyl intermediate.
Formation of the urea linkage: The final step involves the reaction of the ethylphenyl isocyanate with the pyrimidinyl-piperidinyl intermediate to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include oxidized derivatives of the ethylphenyl and piperidinyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the pyrimidinyl ring or the urea linkage.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidinyl groups, leading to the formation of various substituted derivatives. Common reagents used in these reactions include alkyl halides and nucleophiles.
Scientific Research Applications
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Pharmacology: Research on this compound includes its pharmacokinetics and pharmacodynamics, helping to understand its absorption, distribution, metabolism, and excretion in the body.
Chemical Biology: It is used as a tool compound to study various biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (BJ49573)
- Key Differences : Replaces the 2-ethylphenyl group with a 4-methoxyphenyl and substitutes 4-methylpiperidine with 4-methylpiperazine.
- Implications: The methoxy group enhances polarity and solubility but may reduce membrane permeability compared to the ethyl group.
- Molecular Weight : 342.4 g/mol (vs. ~356.4 g/mol for the target compound, assuming similar backbone).
AST-487 (NVP-AST487)
- Structure: 3-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-1-(4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)urea.
- Key Differences : Incorporates a trifluoromethylphenyl group and a pyrimidine-oxyphenyl linkage.
- Implications : The trifluoromethyl group increases hydrophobicity and metabolic stability, while the ether linkage may reduce conformational flexibility compared to direct urea-pyrimidine bonding. AST-487 is a selective kinase inhibitor, suggesting that substituent bulk and electronic effects critically influence target selectivity .
Variations in Urea-Linked Aromatic Groups
1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]urea
- Key Differences: Features a 2,4-dimethoxyphenyl and 2,6-dimethylphenyl urea with a piperazine-substituted anilino group on pyrimidine.
- However, increased molecular weight (estimated >500 g/mol) may limit bioavailability .
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-Oxide
- Key Differences : Includes dichloro-dimethoxyphenyl and a methylated urea nitrogen.
- Implications : Chlorine atoms enhance electronegativity and binding to hydrophobic pockets, while N-methylation reduces urea’s hydrogen-bonding capacity. The N-oxide form may improve solubility but alter metabolic pathways .
Core Heterocycle Modifications
Pyrazolo-Pyrazine and Pyrido-Pyrimidine Derivatives
- Examples : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Differences : Replaces the pyrimidine core with fused pyrazolo-pyrazine or pyrido-pyrimidine systems.
- Implications : Larger aromatic systems may enhance π-π stacking but reduce synthetic accessibility. Fluorine substitution (e.g., 2-fluoroethyl) can modulate lipophilicity and bioavailability .
Structural-Activity Relationship (SAR) Insights
Biological Activity
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a compound of interest due to its potential therapeutic applications in various diseases, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and relevant case studies.
The compound primarily functions as a selective inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. Its structure allows for interaction with targets such as the fibroblast growth factor receptors (FGFRs) and other kinases implicated in tumorigenesis.
Key Mechanisms:
- Inhibition of FGFR : The compound shows significant inhibitory activity against FGFR1, FGFR2, and FGFR3, which are often mutated or overexpressed in various cancers. This inhibition leads to reduced tumor cell proliferation and increased apoptosis in cancer cell lines with FGFR abnormalities .
- Impact on MAPK Pathway : By inhibiting FGFR signaling, the compound indirectly affects the MAPK pathway, which is crucial for cell growth and differentiation. This action can lead to decreased angiogenesis and tumor growth .
Efficacy in Preclinical Models
The biological activity of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea has been evaluated in various preclinical studies:
Case Studies
- Case Study: Treatment of Malignant Melanoma
- Case Study: Neuropharmacological Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
